molecular formula C13H16N2S B3080120 2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine CAS No. 1082163-13-0

2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine

Cat. No. B3080120
CAS RN: 1082163-13-0
M. Wt: 232.35 g/mol
InChI Key: HWDUUGGQESOWLV-UHFFFAOYSA-N
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Description

2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine, also known as MTMEA, is a thiazole derivative that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Thiazole derivatives, such as the mentioned compound, are recognized for their versatility in heterocyclic chemistry. For example, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles demonstrate the chemical and biological properties of these compounds. This includes their use in creating a wide range of acyclic, cyclic, and heterocyclic compounds with potential pharmaceutical applications (Abdurakhmanova et al., 2018).

Antimicrobial and Antitumor Agents

Thiazolidinediones, closely related to the compound , have been studied for their antimicrobial, antitumor, and antidiabetic properties. These compounds show a broad spectrum of biological activities, making them significant for medicinal chemistry. Research highlights the potential of 2,4-thiazolidinedione derivatives as versatile scaffolds for developing novel agents against these conditions (Singh et al., 2022).

Neuropharmacological Applications

Dopamine D2 receptor ligands have been explored for treating neuropsychiatric disorders. Thiazole derivatives, including the compound of interest, serve as core structures for developing D2 receptor modulators. These modulators have shown promise in treating schizophrenia, Parkinson's disease, depression, and anxiety, highlighting the compound's relevance in neuropharmacology (Jůza et al., 2022).

Food Safety and Carcinogens

Research into heterocyclic aromatic amines (HAAs), which include thiazole derivatives, addresses their formation during food processing and potential carcinogenic effects. These studies are crucial for understanding how cooking methods impact food safety and cancer risk, with implications for public health guidelines and dietary recommendations (Chen et al., 2020).

properties

IUPAC Name

2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-9-3-5-11(6-4-9)13-15-10(2)12(16-13)7-8-14/h3-6H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDUUGGQESOWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
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2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 3
2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 4
2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 5
2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine
Reactant of Route 6
2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine

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